1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Catalog No.
S718170
CAS No.
113100-53-1
M.F
C6H5F3N2O2
M. Wt
194.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxy...

CAS Number

113100-53-1

Product Name

1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

IUPAC Name

1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid

Molecular Formula

C6H5F3N2O2

Molecular Weight

194.11 g/mol

InChI

InChI=1S/C6H5F3N2O2/c1-11-2-3(5(12)13)4(10-11)6(7,8)9/h2H,1H3,(H,12,13)

InChI Key

FZNKJQNEJGXCJH-UHFFFAOYSA-N

SMILES

CN1C=C(C(=N1)C(F)(F)F)C(=O)O

Synonyms

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid; 1-Methyl-3-(trifluoromethyl)pyrazole-4-carboxylic Acid

Canonical SMILES

CN1C=C(C(=N1)C(F)(F)F)C(=O)O

The exact mass of the compound 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS: 113100-53-1) is a critical fluorinated heterocyclic building block, primarily utilized as the core precursor for succinate dehydrogenase inhibitor (SDHI) fungicides such as penthiopyrad. Unlike non-fluorinated or partially fluorinated analogs, this compound features a fully fluorinated trifluoromethyl (-CF3) group at the 3-position of the pyrazole ring, which imparts exceptional metabolic stability, high lipophilicity, and a distinct steric profile [1]. In industrial procurement, the material is valued for its specific role in forming the active carboxamide pharmacophore, where the -CF3 group dictates the final molecule's binding thermodynamics at the ubiquinone-binding site of fungal respiratory complex II [2].

Substituting this compound with the closely related 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFM-PCA) fundamentally alters the biochemical and physical properties of the downstream product. The -CHF2 group in DFM-PCA acts as a lipophilic hydrogen-bond donor, which decreases the entropy contribution during enzyme binding. In stark contrast, the -CF3 group cannot donate a hydrogen bond, resulting in a completely opposite thermodynamic binding signature that relies on steric bulk and hydrophobic interactions [1]. Consequently, replacing the -CF3 precursor with a -CHF2 or -CH3 analog will yield an active ingredient with a different cross-resistance profile, altered target affinity, and shifted partition coefficient (logP), making generic substitution impossible for penthiopyrad-class manufacturing [2].

Thermodynamic Binding Signature in SDHI Synthesis

The choice between the -CF3 and -CHF2 pyrazole precursors dictates the binding mechanism of the final SDHI fungicide. Studies on succinate:quinone reductase (SQR) inhibitors demonstrate that incorporating the -CHF2 group increases binding affinity via hydrogen bonding while decreasing entropy contribution. Conversely, the -CF3 group from 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid displays the completely opposite thermodynamic effect, relying on entropic gains and hydrophobic packing rather than H-bonding [1]. This distinct binding mode is essential for targeting specific fungal strains that have developed resistance to H-bond-dependent DFM-based fungicides [2].

Evidence DimensionSQR Binding Thermodynamics
Target Compound Data-CF3 group: Entropy-driven binding, no H-bond donor capability
Comparator Or Baseline-CHF2 group (DFM-PCA): Enthalpy-driven binding via lipophilic H-bond donation
Quantified DifferenceOpposite thermodynamic entropy/enthalpy contributions during target engagement
ConditionsBinding to fungal succinate:quinone reductase (SQR) complex II

Procuring the -CF3 precursor is mandatory for developers aiming to bypass specific fungal resistance mechanisms that affect DFM-based SDHIs.

Regioisomeric Purity and Amidation Yields

During the industrial synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid via the cyclization of ethyl-2-((dimethylamino)methylene)-4,4,4-trifluoro-3-oxobutanoate with methylhydrazine, regioisomeric control is critical. Optimized processes yield the target 3-CF3 isomer at 99.8% to 99.9 mol% purity, with the sterically hindered 5-CF3 isomer suppressed to as low as 0.1 mol% [1]. The presence of the 5-CF3 isomer in lower-grade crude mixtures drastically reduces the yield of the subsequent amidation step, as the proximity of the -CF3 group to the carboxylic acid at the 4-position creates severe steric hindrance .

Evidence DimensionIsomeric Purity (3-CF3 vs 5-CF3)
Target Compound Data99.8% - 99.9 mol% 3-CF3 isomer
Comparator Or BaselineCrude unoptimized synthesis mixtures with higher 5-CF3 isomer content
Quantified DifferenceSuppression of the unreactive 5-CF3 isomer to ≤ 0.1 mol%
ConditionsOptimized cyclization and crystallization workflows

High regioisomeric purity is critical for procurement, as the 5-CF3 impurity directly reduces the yield and efficiency of the final active ingredient amidation.

Lipophilicity and Formulation Compatibility

The fully fluorinated nature of the -CF3 group imparts significantly higher lipophilicity compared to the -CHF2 or -CH3 analogs. When 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is incorporated into a carboxamide (e.g., penthiopyrad), the resulting active ingredient exhibits a high logP (e.g., penthiopyrad logP = 4.62 at pH 7) [1]. This elevated lipophilicity enhances cuticular penetration and rainfastness in agricultural formulations, whereas substituting with a -CHF2 precursor yields a lower logP, altering the systemic xylem mobility and requiring entirely different surfactant and adjuvant packages [2].

Evidence DimensionLipophilicity contribution (logP)
Target Compound DataHigh logP contribution (e.g., Penthiopyrad logP = 4.62)
Comparator Or Baseline-CHF2 or -CH3 analogs (lower logP contribution)
Quantified DifferenceSignificantly higher partition coefficient for -CF3 derivatives
ConditionsStandard partition coefficient (octanol/water) assays at pH 7

Buyers must select the -CF3 precursor to achieve the specific lipophilicity required for highly rainfast, cuticular-penetrating agrochemical formulations.

Industrial Synthesis of Penthiopyrad

As the exact structural precursor, 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is procured for the commercial-scale synthesis of penthiopyrad. Its high regioisomeric purity (>99.8%) ensures maximum yield during the critical amidation coupling with 2-(1,3-dimethylbutyl)-3-thiophenamine [1].

Discovery Chemistry for Next-Generation SDHIs

Research and development teams procure this compound to synthesize novel SDHI libraries aimed at overcoming resistance to DFM-based fungicides. By leveraging the unique entropy-driven binding mode of the -CF3 group, chemists can target mutant SQR enzymes where traditional hydrogen-bonding interactions have been disrupted [2].

Development of High-Lipophilicity Crop Protection Agents

Because the -CF3 group significantly increases the partition coefficient (logP) of the final molecule, this precursor is required for formulating highly rainfast foliar treatments that demand strong cuticular penetration and prolonged environmental stability [3].

XLogP3

0.7

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Use Classification

Environmental transformation -> Pesticide transformation products (metabolite, successor)

Dates

Last modified: 08-15-2023

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